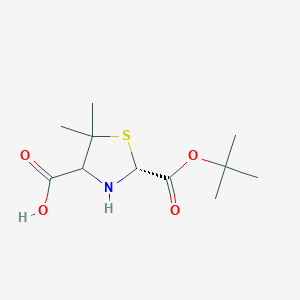
Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-®-5,5-dimethylthiazolidine-4-carboxylic acid” is a compound that involves the use of a Boc-protected group. The Boc group is a protecting group used in organic synthesis1. It can be added to amines under aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O1. Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used1.
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O1. Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used1. The Boc group is stable towards most nucleophiles and bases1. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible1.
Molecular Structure Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide2.
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases1. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible1. tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations1.
Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases1. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible1.
Aplicaciones Científicas De Investigación
Use as a Proline Analog in Peptide Derivatives : A study by Samanen et al. (2009) found that 5,5-dimethylthiazolidine-4-carboxylic acid (DTC) serves as a proline analog in peptide derivatives. This research revealed the lack of intramolecular hydrogen bonding in these derivatives, an important aspect for understanding peptide structure and function (Samanen et al., 2009).
Synthesis of Chiral Auxiliaries and Building Blocks for Peptide Synthesis : The work by Studer et al. (1995) demonstrated the synthesis and application of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (a related compound) as a chiral auxiliary and a building block in dipeptide synthesis. This study is significant for the development of chiral molecules in organic synthesis (Studer et al., 1995).
Enantioselective Synthesis of α-Branched α-Amino Acids : Another study by Studer and Seebach (1995) explored the enantioselective synthesis of α-branched α-amino acids using derivatives of Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid. This research is crucial for the synthesis of complex amino acids with specific configurations (Studer & Seebach, 1995).
Preparation of Protected β-Hydroxyaspartic Acid for Peptide Synthesis : Wagner and Tilley (1990) reported the synthesis of (2S,3S)-N-Boc-3-(benzyloxy)aspartic acid β-benzyl ester, a β-hydroxyaspartic acid derivative, from N-Boc-(R)-serine. This compound is important for incorporating into peptides via solid-phase synthesis (Wagner & Tilley, 1990).
Synthesis of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates : Matulevičiūtė et al. (2021) developed and synthesized novel heterocyclic amino acids in their N-Boc protected ester form, demonstrating the versatility of Boc-protected compounds in synthesizing new molecular structures (Matulevičiūtė et al., 2021).
Safety And Hazards
As with any chemical, safety precautions should be taken when handling “Boc-®-5,5-dimethylthiazolidine-4-carboxylic acid”. Avoid dust formation, do not get in eyes, on skin, or on clothing. Do not breathe dust. Do not ingest45.
Direcciones Futuras
There is ongoing research into more efficient and sustainable methods for N-Boc deprotection6. For instance, a study explores the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps7.
Propiedades
IUPAC Name |
(2R)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)7-12-6(8(13)14)11(4,5)17-7/h6-7,12H,1-5H3,(H,13,14)/t6?,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQVNKSOAYTVCV-COBSHVIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(N[C@H](S1)C(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Thiazolidinedicarboxylicacid, 5,5-dimethyl-, 3-(1,1-dimethylethyl) ester, (4R)- | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

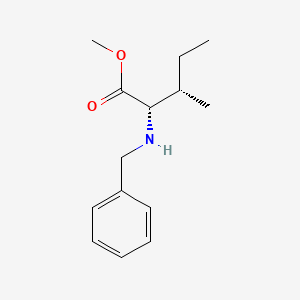

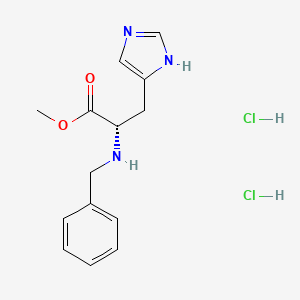
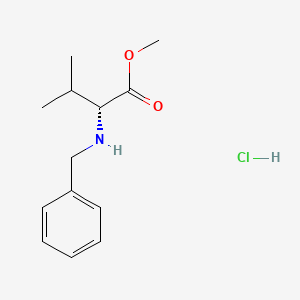
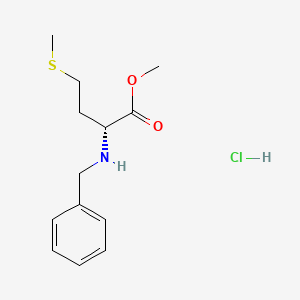
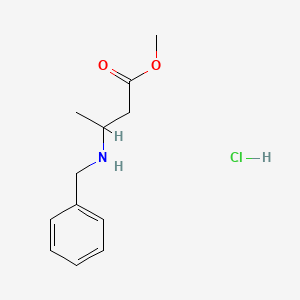


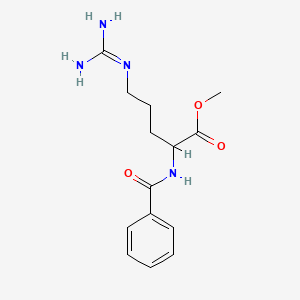

![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B613242.png)